molecular formula C12H13O2- B083176 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid CAS No. 13052-99-8

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid

Cat. No. B083176
CAS RN: 13052-99-8
M. Wt: 190.24 g/mol
InChI Key: ALYBIMJZZHULRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" involves multi-step chemical processes. Göksu et al. (2003) outlined a synthesis route starting from naphthalene-2,3-diol, leading to compounds through a series of reactions, including methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003). Another approach involves the transformation of 2-acetyl-5,6,7,8-tetrahydronaphthalene through reactions with different aromatic aldehydes, leading to a variety of derivatives showcasing the compound's versatility in synthesis (Hamdy et al., 2013).

Molecular Structure Analysis

The molecular structure of "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" and its derivatives is crucial for understanding their chemical reactivity and physical properties. The compound's structure has been characterized through various analytical techniques, including NMR and X-ray crystallography, to elucidate its configuration and conformation.

Chemical Reactions and Properties

Chemical reactions involving "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid" derivatives are diverse. For instance, Sinyakov et al. (2017) detailed the synthesis of a dichlorononafluoro derivative through reactions with ethyl cyanoacetate, showcasing the compound's ability to undergo functional group transformations (Sinyakov et al., 2017). These reactions highlight the compound's versatility in organic synthesis, enabling the creation of a range of functionalized molecules.

Scientific Research Applications

  • Porphyrin-based Covalent Organic Frameworks (COFs)

    • Field : Biomaterials Science .
    • Application : The integration of naturally occurring porphyrin molecules, renowned for their inherent rigidity and conjugate planarity, as building blocks in COFs has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
    • Methods : The synthesis and modulation strategies employed in the development of porphyrin-based COFs are explored in the referenced study .
    • Results : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
  • Suzuki-Miyaura Coupling Reaction

    • Field : Organic Synthesis.
    • Application : 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid finds application as a versatile building block in organic synthesis, particularly in the construction of complex molecules through various coupling reactions.
    • Methods : One prominent application of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is in the Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation.
    • Results : The results of this application are not specified in the source.
  • (Naphthalen-1-yl) {2- [ (5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]phenyl}methanone

    • Field : Crystallography .
    • Application : This compound, which contains a tetrahydronaphthalen-2-yl group, has been studied for its crystal structure .
    • Methods : The study involved the use of X-ray diffraction to determine the crystal structure .
    • Results : The molecular structure is stabilized by a weak intramolecular C—H O interaction, while the crystal packing features weak C—H π contacts .
  • Indole Derivatives

    • Field : Medicinal Chemistry .
    • Application : Indole derivatives, which can be synthesized from tetrahydronaphthalen-2-yl compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : These compounds are typically synthesized through various organic reactions and then tested for their biological activities .
    • Results : The results of these studies have shown that indole derivatives have a wide range of potential therapeutic applications .
  • Coumarin-based Fluorophores

    • Field : Fluorescence Chemistry .
    • Application : Coumarins, characterized by their distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
    • Methods : The synthesis, characterization, and application of coumarin derivatives have been explored, uncovering their potential as indispensable tools for fluorescence-based studies and applications .
    • Results : Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
  • Indole Derivatives in Alkaloids

    • Field : Organic Chemistry .
    • Application : Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYBIMJZZHULRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926778
Record name (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid

CAS RN

13052-99-8
Record name 13052-99-8
Source DTP/NCI
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Record name (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Yang, S Lu, Y Wang, S Zhu - Nature Communications, 2022 - nature.com
As the simplest alkyne and an abundant chemical feedstock, acetylene is an ideal two-carbon building block. However, in contrast to substituted alkynes, catalytic methods to …
Number of citations: 13 www.nature.com

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